molecular formula C18H20N2O3S B2642150 N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide CAS No. 921557-85-9

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2642150
CAS No.: 921557-85-9
M. Wt: 344.43
InChI Key: UOKXJSNXPJASLT-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indolinone moiety, an ethyl group, and a methanesulfonamide group attached to a tolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with an acylating agent under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the indolinone derivative with the tolyl moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indolinone moiety.

    Reduction: Alcohol derivatives of the indolinone ring.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-(1-ethyl-2-oxoindolin-5-yl)-1-(o-tolyl)methanesulfonamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.

    N-(1-ethyl-2-oxoindolin-5-yl)-1-(phenyl)methanesulfonamide: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)-1-(m-tolyl)methanesulfonamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-tolyl group may provide distinct steric and electronic effects compared to other positional isomers, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-20-17-8-7-16(10-15(17)11-18(20)21)19-24(22,23)12-14-6-4-5-13(2)9-14/h4-10,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKXJSNXPJASLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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